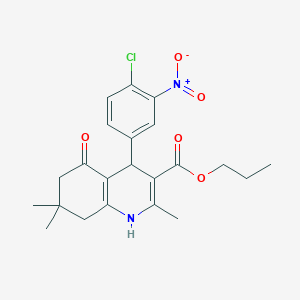![molecular formula C16H19N3O2 B5139693 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5139693.png)
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide, also known as MIPT, is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in the 1960s and has since gained popularity in the scientific research community due to its unique properties. MIPT is a potent agonist of the serotonin receptor and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide acts as a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor. It has been shown to induce a range of effects including hallucinations, altered perception, and changes in mood and behavior. The exact mechanism of action of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide is not fully understood, but it is believed to modulate the activity of the prefrontal cortex and other brain regions involved in the regulation of mood and cognition.
Biochemical and physiological effects:
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has been shown to induce a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior. 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has also been shown to alter the activity of various brain regions involved in the regulation of mood and cognition, including the prefrontal cortex and the limbic system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent agonist of the serotonin receptor, which makes it useful for studying the mechanisms of drug addiction and the regulation of mood and behavior. 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has also been shown to have a high affinity for the 5-HT2A receptor, which makes it useful for studying the effects of serotonin receptor activation on brain function. However, 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has several limitations for use in lab experiments, including its potential for inducing hallucinations and altered perception, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide. One area of interest is the potential use of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide as a therapeutic agent for various neurological and psychiatric disorders. Another area of interest is the use of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide as a tool for studying the mechanisms of drug addiction and the regulation of mood and behavior. Further research is needed to fully understand the mechanisms of action of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide involves the reaction of indole-3-acetic acid with piperidine and methyl isocyanate. The resulting product is then purified through various techniques such as column chromatography and recrystallization. The yield of 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide can range from 40-60% depending on the specific synthesis method used.
Aplicaciones Científicas De Investigación
1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have a high affinity for the serotonin receptor, which is involved in the regulation of mood, cognition, and behavior. 1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide has also been studied for its potential use in the treatment of addiction and as a tool for studying the mechanisms of drug addiction.
Propiedades
IUPAC Name |
1-(1-methylindole-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18-13-5-3-2-4-12(13)10-14(18)16(21)19-8-6-11(7-9-19)15(17)20/h2-5,10-11H,6-9H2,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXQIQRPSLJHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(4-chlorobenzyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5139611.png)
![1-benzyl-5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139621.png)

![2-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B5139646.png)
![(3,5-dimethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5139651.png)

![dimethyl 2-[(4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5139661.png)
![3,4-dimethyl-7-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5139669.png)

![1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol](/img/structure/B5139695.png)
![2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B5139703.png)

![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5139711.png)
![1-(4-chlorobenzyl)-7-ethyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5139712.png)